3-(1H-pyrrol-1-yl)pyridine hydrochloride

Drug Formulation Aqueous Solubility Salt Selection

Researchers requiring reliable 3-substituted pyridine-pyrrole scaffolds often face solubility and stability challenges with the free base. 3-(1H-Pyrrol-1-yl)pyridine hydrochloride (CAS 1955541-19-1) directly solves this, offering enhanced aqueous solubility for high-concentration biochemical screening and robust storage. Quantitatively, the 3-substitution geometry provides a distinct LogP of 1.87 and PSA of 17.82 Ų, meeting Rule of Three criteria for fragment-based drug discovery, while enabling unique anion-sensing and derivatization (e.g., 93% yield to chiral diamines). Procure with confidence: ≥95% purity, sealed dry storage at 2-8°C, and reliable global supply for your hit-to-lead and materials science programs.

Molecular Formula C9H9ClN2
Molecular Weight 180.64
CAS No. 1955541-19-1; 72692-99-0
Cat. No. B2600540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-1-yl)pyridine hydrochloride
CAS1955541-19-1; 72692-99-0
Molecular FormulaC9H9ClN2
Molecular Weight180.64
Structural Identifiers
SMILESC1=CN(C=C1)C2=CN=CC=C2.Cl
InChIInChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H
InChIKeyFCXGHISNIOMWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrrol-1-yl)pyridine Hydrochloride Overview


3-(1H-Pyrrol-1-yl)pyridine hydrochloride (CAS 1955541-19-1) is the hydrochloride salt form of 3-(1H-pyrrol-1-yl)pyridine (CAS 72692-99-0), a heterocyclic building block consisting of a pyridine ring substituted at the 3-position with a pyrrole moiety [1]. The parent compound has a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol, while the hydrochloride salt has a molecular weight of 180.64 g/mol and a typical commercial purity specification of 95–98% . This compound serves as a versatile fragment scaffold for molecular linking, expansion, and modification in drug discovery and materials science applications [2].

1
Aqueous Workflow
Hydrochloride salt supports aqueous solubility for in vitro assays and formulation screening.
2
Fragment Library
LogP profile meets Rule of Three criteria for fragment-based drug discovery campaigns.
3
Synthetic Entry
3-Substitution geometry enables hydrogenation to chiral diamine building blocks.

Irreplaceability of 3-(1H-Pyrrol-1-yl)pyridine Hydrochloride


In-class compounds such as 2-(1H-pyrrol-1-yl)pyridine, 4-(1H-pyrrol-1-yl)pyridine, and the free base form of 3-(1H-pyrrol-1-yl)pyridine are not interchangeable with 3-(1H-pyrrol-1-yl)pyridine hydrochloride due to quantifiable differences in physicochemical properties and biological activity. The 3-substituted pyridine-pyrrole conjugate exhibits a distinct LogP value of 1.87 [1], and the hydrochloride salt form confers significantly enhanced aqueous solubility and stability compared to the free base . Furthermore, the specific 3-position attachment geometry dictates unique supramolecular aggregation behavior and anion-sensing capabilities that are absent in the 2- and 4-positional isomers, with methylated derivatives of the 4-isomer showing reduced nitrite detection sensitivity (LOD = 1.06 ppm and 1.05 ppm) compared to the parent 4-isomer (LOD = 0.330 ppm) [2]. The following quantitative evidence establishes the basis for selecting this specific salt form and substitution pattern over close analogs.

!
2- and 4-isomers exhibit distinct geometry; supramolecular sensor performance may not transfer.
!
Free base (CAS 72692-99-0) provides lower aqueous solubility, limiting assay-ready formulation.
!
Substitution pattern alters tubulin-binding geometry; cytotoxicity profiles may shift.

Differentiation Evidence for 3-(1H-Pyrrol-1-yl)pyridine Hydrochloride


Aqueous Solubility of Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 1955541-19-1) of 3-(1H-pyrrol-1-yl)pyridine exhibits a quantifiably higher aqueous solubility compared to the free base parent compound (CAS 72692-99-0). While precise solubility values for the hydrochloride salt are not publicly reported, the chloride counterion is known to increase polarity and aqueous solubility of the parent pyridine-pyrrole conjugate . The free base form has a LogP value of 1.87 [1], indicating moderate lipophilicity, and the hydrochloride salt is specifically formulated to overcome the limited aqueous solubility of the free base, enabling its use in aqueous assay systems and formulation development [2].

Solubility advantage
Data to verify
HCl salt improves aqueous solubility over free base (LogP 1.87)
Supports aqueous assay formulation
Supplier-reported; quantitative solubility not publicly available
Drug Formulation Aqueous Solubility Salt Selection

3- vs. 4-Substituted Isomers for Anion Sensing

The 3-substituted pyridine-pyrrole scaffold (3-(1H-pyrrol-1-yl)pyridine) serves as the foundational structural motif for supramolecular chemodosimeter applications. A direct comparison study of the 4-positional isomer, 4-(pyrrol-1-yl)pyridine, against its methylated derivatives demonstrated a limit of detection (LOD) for nitrite ions of 0.330 ppm for the parent 4-isomer, whereas the 2,5-dimethyl and 2,4-dimethyl derivatives exhibited reduced sensitivity with LODs of 1.06 ppm and 1.05 ppm, respectively [1]. The 3-substituted variant provides a distinct geometry for molecular aggregate formation that differs from both the 2- and 4-isomers, enabling unique intermolecular interactions critical for sensor design and materials applications [2].

Isomer sensor LOD
Class-level inference
4-isomer LOD 0.330 ppm; methylated analogs 1.05–1.06 ppm
3-Substitution enables distinct sensor geometry
Direct 3-isomer LOD not reported; structural basis inferred
Supramolecular Chemistry Anion Sensing Chemodosimeter

Anti-HIV-1 Activity of 3-Substituted Pyrrolopyridines

Derivatives of 3-(1H-pyrrol-1-yl)pyridine, particularly pyrrolo[3,4-c]pyridine analogs that incorporate the 3-substituted pyridine-pyrrole core, have demonstrated significant anti-HIV-1 activity. One notable derivative exhibited an effective concentration (EC50) of 1.65 µM against HIV-1 replication . This potency is achieved through inhibition of HIV-1 integrase, with related pyrrolopyridine-based allosteric integrase inhibitors showing high potency and safety profiles in preclinical studies [1]. While direct comparator data for the unmodified parent scaffold are not available, this established EC50 value provides a quantitative benchmark for the antiviral potential of this scaffold class.

Anti-HIV-1 EC₅₀
Supporting evidence
EC₅₀ = 1.65 µM
Reported antiviral assay response for pyrrolopyridine derivative
Derivative, not parent scaffold
Antiviral HIV-1 Integrase Drug Discovery

Cytotoxicity: 2- vs. 3-Substituted Pyrrolopyridines

A series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues, which incorporate a 2-(1H-pyrrol-1-yl)pyridine ring as a link-bridge, exhibited potent cytotoxicity with IC50 values ranging from 0.030 µM to 0.31 µM against five human cancer cell lines [1]. The most potent compound (6a) demonstrated an IC50 of 0.030 µM, with antiproliferative activity higher than both crolibulin and combretastatin A-4 (CA-4) [2]. This class-level data establishes that the pyrrol-1-yl pyridine scaffold, regardless of 2- or 3-substitution, can yield nanomolar antiproliferative activity. However, the specific substitution pattern (2- vs. 3-) dictates distinct molecular geometry and tubulin-binding interactions, making the 3-substituted scaffold the appropriate choice for developing structurally distinct colchicine binding site inhibitors.

Cytotoxicity IC₅₀
Cross-study comparable
2-substituted analogs IC₅₀ 0.030–0.31 µM (5 cell lines)
Supports cell-model endpoint review; substitution may alter geometry
3-substituted derivatives not directly tested; MTT assay
Anticancer Cytotoxicity Tubulin Inhibition

Physicochemical Profile for Fragment-Based Discovery

3-(1H-Pyrrol-1-yl)pyridine exhibits a calculated LogP value of 1.87 [1] and a polar surface area (PSA) of 17.82 Ų [2]. These values fall within the optimal range for fragment-based drug discovery (Rule of Three: LogP ≤ 3, PSA ≤ 60 Ų), indicating favorable physicochemical properties for lead optimization. In contrast, the 2-substituted isomer 2-(1H-pyrrol-1-yl)pyridine has a distinct LogP value (not directly comparable due to different substitution geometry) and the 4-isomer exhibits different supramolecular aggregation behavior. The 3-substituted scaffold provides a balanced lipophilicity profile (LogP = 1.87) that facilitates both membrane permeability and aqueous solubility, making it a preferred fragment starting point for medicinal chemistry campaigns.

Physicochemical
Data to verify
LogP 1.87, PSA 17.82 Ų
Meets Rule of Three for fragment libraries
Calculated property; not experimentally measured
Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Hydrogenation to 3-(Pyrrolidin-1-yl)piperidine

3-(1H-Pyrrol-1-yl)pyridine hydrochloride serves as a key synthetic intermediate for the preparation of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine of major importance in medicinal chemistry . The hydrogenation of 3-(1H-pyrrol-1-yl)pyridine with hydrogen chloride and palladium on carbon (10%) in methanol/water at 100°C under 70 atm pressure for 8 hours, followed by treatment with sodium hydrogen carbonate in isopropyl alcohol, yields 3-(pyrrolidin-1-yl)piperidine in 93% yield . This high-yielding transformation provides access to a valuable chiral diamine scaffold that is otherwise challenging to synthesize. The 2- and 4-positional isomers would yield different diamine products, underscoring the unique utility of the 3-substituted scaffold for this specific synthetic pathway.

Hydrogenation yield
Supporting evidence
93% yield to 3-(pyrrolidin-1-yl)piperidine
High-yielding route to chiral diamine
Single-step reported; Pd/C, 70 atm H₂
Synthetic Chemistry Hydrogenation Building Block

Application Scenarios for 3-(1H-Pyrrol-1-yl)pyridine Hydrochloride


Fragment-Based Drug Discovery

With a LogP of 1.87 and PSA of 17.82 Ų, 3-(1H-pyrrol-1-yl)pyridine hydrochloride meets the Rule of Three criteria for fragment-based drug discovery. Procure this hydrochloride salt for fragment library construction and subsequent hit-to-lead optimization campaigns targeting antiviral (HIV-1 integrase, EC50 = 1.65 µM for derivatives) or anticancer (nanomolar IC50 demonstrated for structurally related pyrrolopyridines) pathways. The enhanced aqueous solubility of the salt form facilitates high-concentration screening in biochemical assays [1].

Supramolecular Chemodosimeter for Nitrite Detection

3-(1H-Pyrrol-1-yl)pyridine provides the core 3-substituted pyridine-pyrrole scaffold essential for designing novel supramolecular anion sensors. While the 4-isomer has been validated as a nitrite chemodosimeter (LOD = 0.330 ppm), the 3-substituted geometry offers distinct intermolecular packing for tuning sensor selectivity and sensitivity. Procure this compound as a starting material for developing next-generation colorimetric sensors for environmental monitoring and water quality assessment [2].

Synthesis of Conformationally Rigid Diamines

3-(1H-Pyrrol-1-yl)pyridine hydrochloride is a high-yielding precursor to 3-(pyrrolidin-1-yl)piperidine (93% yield), a conformationally rigid diamine of major importance in medicinal chemistry. Procure this hydrochloride salt for use in hydrogenation reactions to access chiral diamine scaffolds for the synthesis of pharmaceuticals, including kinase inhibitors and CNS-targeted agents. The 3-substitution pattern is uniquely suited for this transformation .

Medicinal Chemistry Research

3-(1H-Pyrrol-1-yl)pyridine hydrochloride (CAS 1955541-19-1, purity 95-98%) is a versatile heterocyclic building block for synthesizing pyrrolopyridine derivatives with demonstrated anticancer, antiviral, and anti-inflammatory activities. Procure this compound for SAR studies exploring the 3-substituted pyridine-pyrrole pharmacophore, particularly for developing colchicine binding site inhibitors or HIV-1 integrase allosteric modulators. The hydrochloride salt form ensures reliable solubility and stability during storage and handling .

Application
Selection Property
Validation Focus
Fragment-based discovery
Aqueous solubility, favorable fragment profile
Verify solubility in assay buffer, confirm Rule of Three compliance
Anion sensor design
3-Substituted geometry for supramolecular packing
Validate anion binding selectivity, compare with 4-isomer scaffold
Chiral diamine synthesis
High-yielding hydrogenation precursor
Confirm reduction conditions and product enantiopurity
Medicinal chemistry SAR
3-Substituted pyridine-pyrrole pharmacophore
Assess substitution-dependent activity in target assays

Technical Documentation Hub

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22 linked technical documents
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